Home > Products > Screening Compounds P107065 > (R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate
(R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate - 942142-78-1

(R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate

Catalog Number: EVT-3469598
CAS Number: 942142-78-1
Molecular Formula: C19H29ClN2O3
Molecular Weight: 368.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate is a chemical compound with significant relevance in medicinal chemistry. It is classified as an amino acid derivative and is particularly noted for its potential therapeutic applications. The compound features a complex structure that includes a piperidine ring, which is often associated with various pharmacological activities.

Source: The compound can be sourced from chemical suppliers and is available under various catalog numbers, including CAS Number 942142-78-1. It has been characterized in several databases, including PubChem and ChemicalBook, which provide detailed information on its properties and uses.

Classification: This compound falls under the category of piperidine derivatives, which are known for their diverse biological activities. It is also classified as a tertiary amine due to the presence of a nitrogen atom bonded to three carbon-containing groups.

Synthesis Analysis

The synthesis of (R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate typically involves several steps that can include:

  1. Formation of the Piperidine Ring: This step usually involves cyclization reactions where appropriate precursors are treated under acidic or basic conditions to form the piperidine structure.
  2. Introduction of Functional Groups: The introduction of the aminoethoxy and chlorophenyl groups can be achieved through nucleophilic substitution reactions. For example, chlorophenyl groups may be introduced via halogenation or coupling reactions with appropriate aryl halides.
  3. Final Carboxylation: The carboxylic acid functionality is introduced at the final stage, often through esterification reactions involving tert-butyl alcohol and the piperidine derivative.

Technical details regarding specific reagents, solvents, and reaction conditions can vary based on the chosen synthetic route.

Molecular Structure Analysis

The molecular formula of (R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate is C19H29ClN2O3.

Structure Data

  • Molecular Weight: 368.90 g/mol
  • Structural Features:
    • A piperidine ring that contributes to its cyclic structure.
    • An aminoethoxy group providing potential for hydrogen bonding.
    • A chlorophenyl moiety which may influence its biological activity through electronic effects.

The three-dimensional conformation of this compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate its spatial arrangement.

Chemical Reactions Analysis

(R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate may participate in various chemical reactions:

  1. Nucleophilic Substitution: The presence of the chlorophenyl group allows it to undergo nucleophilic substitution reactions, potentially leading to further functionalization.
  2. Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  3. Reductive Reactions: The compound may also engage in reduction reactions, particularly if functional groups are amenable to reduction (e.g., nitro groups).

These reactions are critical for modifying the compound to enhance its pharmacological properties or to facilitate further synthetic transformations.

Mechanism of Action

The mechanism of action for (R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate is not fully elucidated but may involve:

  1. Receptor Binding: The compound likely interacts with specific receptors in biological systems, potentially influencing neurotransmitter pathways or other signaling mechanisms.
  2. Enzyme Inhibition: It may act as an inhibitor for certain enzymes, affecting metabolic pathways relevant to its therapeutic targets.

Data on specific interactions can be derived from pharmacological studies that assess binding affinities and biological responses in vitro and in vivo.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Data indicates a melting point range that suggests stability under standard laboratory conditions.

Chemical Properties

Relevant data regarding these properties can be sourced from chemical databases and supplier specifications.

Applications

(R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate has several scientific uses:

  1. Medicinal Chemistry: It serves as a lead compound in drug discovery efforts aimed at developing new therapeutics for various diseases.
  2. Research Tool: The compound can be utilized in biochemical assays to study receptor interactions or enzyme activities.
  3. Synthetic Intermediate: It may act as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Synthesis and Optimization of (R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate

Enantioselective Synthetic Routes for Chiral Piperidine Scaffolds

The synthesis of enantiomerically pure piperidine scaffolds necessitates strategic asymmetric methodologies. For the target compound, chiral resolution and asymmetric hydrogenation serve as foundational approaches. Patent WO2014200786A1 details a multi-step route where tert-butyl 4-aminopiperidine-1-carboxylate undergoes stereoselective reductive amination with 3-chlorobenzaldehyde under protic acid catalysis, achieving diastereomeric ratios exceeding 15:1 [3]. This reaction leverages the inherent chirality of a bicyclic lactone precursor to control stereochemistry at the piperidine C3 position. Crucially, the (R,R)-configuration is preserved through low-temperature lithiation (-78°C) followed by nucleophilic addition to (R)-epichlorohydrin, suppressing racemization [3] [5]. Alternative routes employ enzymatic desymmetrization of meso-piperidine derivatives, though yields remain moderate (50-65%) compared to chemical methods [5].

Table 1: Comparison of Enantioselective Synthetic Methods

MethodChiral Control Elementdr/ee (%)Yield (%)Limitations
Reductive AminationAcid-catalyzed imine formation>90% de78Requires chiral Boc-piperidine
Asymmetric HydrogenationRh-DuPHOS catalyst95% ee85High catalyst loading (5 mol%)
Enzymatic DesymmetrizationLipase B (Candida antarctica)88% ee62Substrate specificity

Strategic Use of Boc-Protection in Piperidine Derivative Synthesis

Boc (tert-butyloxycarbonyl) protection is indispensable for synthesizing the target compound, serving dual roles: steric shielding of the piperidine nitrogen and chiral integrity preservation during subsequent reactions. As demonstrated in SARS-CoV-2 Mpro inhibitor optimization, Boc-group installation (using di-tert-butyl dicarbonate, 1.2 eq.) precedes nucleophilic substitutions at the C3 position, preventing N-alkylation side products [2]. This strategy is critical when introducing the (3-chlorophenyl)methyl moiety via Mitsunobu reactions or SN₂ displacements, where unprotected amines lead to competitive over-alkylation [4] [5]. Boc-deprotection is selectively performed using mild acid conditions (HCl in dioxane, 4M) without epimerization, contrasting with harsher deprotection methods (e.g., TFA) that risk stereochemical erosion at benzylic centers [5]. The Boc group’s orthogonality to carbamate and amine functionalities enables sequential deprotection-alkylation steps essential for constructing the 2-aminoethoxy side chain [2] [4].

Table 2: Boc-Protection/Deprotection Conditions and Outcomes

StepReagents/ConditionsTime (h)Yield (%)Stereochemical Purity
ProtectionBoc₂O, DMAP, CH₂Cl₂, 0°C→RT1295>99% ee retained
DeprotectionHCl/dioxane (4M), 0°C290No racemization detected
AlternativeTFA/CH₂Cl₂ (1:1), RT188<2% epimerization

Optimization of Stereochemical Control at the 3-Chlorophenyl-Methoxycarbonylaminoethoxy Junction

Achieving (R)-configuration at the benzylic carbon linked to the 2-((methoxycarbonyl)amino)ethoxy chain requires meticulous optimization. Computational simulations (WaterMap, Schrödinger) identified a high-energy water molecule near the S2′ pocket of SARS-CoV-2 Mpro, suggesting that hydrophobic substituents could enhance binding affinity via water displacement [2]. Consequently, ortho-substituted aryl groups (e.g., 2-Cl, 2-CF₃) were prioritized to maximize hydrophobic interactions and stereodirective effects. Studies revealed that 2,4-disubstituted phenyl rings (e.g., 2-CN-4-Cl) improved diastereoselectivity to >20:1 during the key etherification step, versus 8:1 for monosubstituted analogs [2]. The stereoselective synthesis employs (R)-glycidyl nosylate (1.5 eq.) under phase-transfer catalysis (benzyltriethylammonium chloride, 10 mol%), yielding the (R)-configured epoxide with 94% ee. Subsequent ring-opening with 2-aminoethanol at 60°C installs the chiral 2-aminoethoxy arm without racemization [3]. Kinetic resolution using Candida antarctica lipase further enriches enantiopurity (>99% ee) of the intermediate carbamate [5].

Table 3: Impact of Aryl Substituents on Stereoselectivity and Potency

Aryl Substituentdr (syn:anti)IC₅₀ (nM)*Key Interactions
3-Cl (mono)8:1900H-bond with H163; hydrophobic with H41
2-Cl-4-Cl22:1770Enhanced S2 pocket occupancy
2-CN-4-Cl25:1450π-Stacking with H41; polar contact S1′
2,4,6-triMe5:12200Steric clash in S2 pocket

Enzymatic inhibition data from FRET-based Mpro assay [2]*

Scalability Challenges in Multi-Step Asymmetric Alkylation Reactions

Scaling enantioselective syntheses of this compound faces three key bottlenecks: cryogenic conditions, catalyst cost, and purification complexity. The initial asymmetric alkylation requires temperatures below -70°C to suppress racemization during lithiation, demanding specialized equipment and high energy input [3]. Transitioning from batch to continuous flow reactors mitigated this by enabling precise temperature control (-78°C) with residence times <2 minutes, improving yield from 65% to 82% at kilogram scale [3]. Catalyst-related limitations arise in the Rh-catalyzed asymmetric hydrogenation of enamines; while effective for chiral amine synthesis, Rh-DuPHOS catalysts (5 mol%) are prohibitively expensive for large-scale production. Lower-cost alternatives like Ir-ferroxyanyl complexes (0.5 mol%) achieved comparable enantioselectivity (92% ee) with turnover numbers >1,000 [5]. Final purification posed challenges due to the compound’s polar nature and similar-byproduct solubility. Simulated moving bed chromatography (ethanol/hexane gradient) replaced standard silica gel columns, reducing solvent consumption by 40% and increasing throughput 3-fold [2] [3].

Properties

CAS Number

942142-78-1

Product Name

(R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate

IUPAC Name

tert-butyl (3R)-3-[(R)-2-aminoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate

Molecular Formula

C19H29ClN2O3

Molecular Weight

368.9 g/mol

InChI

InChI=1S/C19H29ClN2O3/c1-19(2,3)25-18(23)22-10-5-7-15(13-22)17(24-11-9-21)14-6-4-8-16(20)12-14/h4,6,8,12,15,17H,5,7,9-11,13,21H2,1-3H3/t15-,17+/m1/s1

InChI Key

IHAXPLZASWQHMO-WBVHZDCISA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC(=CC=C2)Cl)OCCN

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC(=CC=C2)Cl)OCCN

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)[C@H](C2=CC(=CC=C2)Cl)OCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.